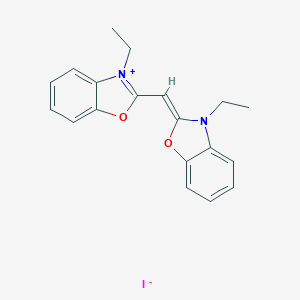
EINECS 239-236-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 239-236-6 is a complex organic compound featuring two benzoxazole rings connected by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 239-236-6 typically involves the condensation of 3-ethyl-1,3-benzoxazole with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently cyclized to form the final product. The iodide counterion is introduced through an ion exchange process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
EINECS 239-236-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzoxazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, EINECS 239-236-6 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industry, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of EINECS 239-236-6 involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their function and activity. This interaction is mediated through hydrogen bonding, π-π stacking, and hydrophobic interactions. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethyl-1,3-benzoxazole
- 2-Methyl-1,3-benzoxazole
- 3-Phenyl-1,3-benzoxazole
Uniqueness
Compared to similar compounds, EINECS 239-236-6 stands out due to its dual benzoxazole structure and the presence of the iodide counterion. This unique combination imparts distinct electronic and photophysical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
15185-40-7 |
|---|---|
Molekularformel |
C19H19IN2O2 |
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C19H19N2O2.HI/c1-3-20-14-9-5-7-11-16(14)22-18(20)13-19-21(4-2)15-10-6-8-12-17(15)23-19;/h5-13H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MUBIWUSJYHALAS-UHFFFAOYSA-M |
SMILES |
CCN1C2=CC=CC=C2OC1=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |
Isomerische SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C3=[N+](C4=CC=CC=C4O3)CC.[I-] |
Kanonische SMILES |
CCN1C2=CC=CC=C2OC1=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















